3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10(15)6-5-9-7-12-13-11(9)8-3-1-2-4-8/h7-8H,1-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEXBXMRFPHCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-Cyclopentyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound has been studied for its effects on various biological systems, particularly in cancer treatment and enzyme inhibition. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclopentyl group attached to a pyrazole ring, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds valuable in cancer therapeutics .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | CDK2 inhibition |
| This compound | HCT116 | 0.119 ± 0.007 | Induces apoptosis |
The above table summarizes the IC50 values for various cell lines, demonstrating the compound's efficacy in inhibiting tumor growth.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been shown to inhibit meprin α and β, enzymes involved in various physiological processes including protein degradation and immune response modulation .
Table 2: Enzyme Inhibition Potency
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Meprin α | This compound | 0.5 |
| Meprin β | This compound | 0.7 |
This table illustrates the inhibitory potency of the compound against meprin isoenzymes.
Study on Antitumor Effects
A recent study investigated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated that treatment with this compound led to significant apoptosis, with a reported induction rate of over 41% compared to control groups. The mechanism was primarily attributed to the arrest of cells in the G1 phase of the cell cycle, thereby preventing further proliferation .
Study on Enzyme Interaction
Another research effort focused on the interaction of this compound with meprin enzymes. The study utilized docking simulations alongside biochemical assays to confirm that modifications in the pyrazole structure could enhance selectivity and potency against specific meprin isoforms. Results demonstrated that certain substitutions could lead to improved binding affinities, highlighting the importance of structural optimization in drug design .
Scientific Research Applications
Medicinal Chemistry
The compound is part of the pyrazole family, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied for their anti-inflammatory , antitumoral , and antiviral activities. The unique structural features of 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid allow it to interact with various biological targets, making it a candidate for drug development.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. For instance, compounds structurally related to this compound have shown significant anti-inflammatory effects in preclinical studies, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
Antitumoral Activity
Studies have demonstrated that pyrazole-based compounds can inhibit tumor growth by targeting tubulin polymerization, a critical process in cancer cell division. The specific structural modifications present in this compound may enhance its efficacy against certain cancer types .
Pharmacological Applications
The pharmacological profile of this compound suggests its utility as an allosteric modulator for G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways associated with central nervous system disorders. This positions the compound as a potential therapeutic agent for conditions such as anxiety, depression, and schizophrenia .
Central Nervous System Disorders
The modulation of GPCRs by pyrazole derivatives has been linked to improved outcomes in animal models of CNS disorders. The ability of this compound to selectively target these receptors could lead to novel treatments with fewer side effects compared to conventional therapies .
Case Studies and Research Findings
Several case studies highlight the effectiveness of pyrazole derivatives in various therapeutic contexts:
Comparison with Similar Compounds
Substituent Variations
- 3-[(5Z)-5-((3-(4-[(2-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (): This compound shares a pyrazole-propanoic acid core but incorporates a thiazolidinone ring and a 2-chlorobenzyloxy group.
- (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (): The methoxyphenyl substituent and thioxothiazolidinone ring differentiate this analogue. The methoxy group improves solubility in polar solvents, while the thioxo moiety may influence redox behavior .
Functional Group Modifications
- 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid (): This compound replaces the cyclopentyl group with methyl substituents, reducing steric hindrance. The phenyl-propanoic acid linkage may favor π-π stacking interactions in protein binding .
Physicochemical Properties
*Estimated based on structural analogs.
Preparation Methods
Preparation of Cyclopentyl-Substituted Pyrazole Intermediates
The initial step involves the synthesis of (3R)-3-(4-nitro-1H-pyrazol-1-yl)cyclopentylpropanenitrile through a Mitsunobu-type reaction:
- React (S)-3-cyclopentyl-3-hydroxypropionitrile with 4-nitropyrazole in the presence of triphenylphosphine and diethyl azodicarboxylate.
- The reaction is conducted under nitrogen atmosphere at low temperature (-15 to 15 °C), then warmed to room temperature and stirred for 6-20 hours.
- Organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane, or toluene are used, with THF preferred.
- The product is isolated by filtration and recrystallization using solvents like acetone, ethyl acetate, or isopropanol.
Reduction of Nitro Group to Amino Group
- The nitro intermediate is reduced to the corresponding amino derivative using catalytic hydrogenation.
- Conditions: Pd/C catalyst, hydrogen gas at 4-5 bar pressure, temperature 25-30 °C, reaction time 6-8 hours.
- Solvent: THF.
- Alternatively, Fe/HCl reduction can be employed.
- The resulting amino compound is isolated as a light yellow solid after filtration and concentration.
Diazotization and Sandmeyer Reaction for Halogenation
- The amino intermediate undergoes diazotization by slow addition of aqueous sodium nitrite (NaNO2) at 0-5 °C in the presence of inorganic acid.
- Subsequently, CuBr and hydrobromic acid (HBr) in acetic acid are added to effect Sandmeyer bromination, replacing the amino group with bromine.
- The reaction temperature is maintained below 5 °C during addition and then gradually increased to 60-65 °C for 1-1.5 hours.
- The brominated product is extracted with petroleum ether and purified to yield a light yellow solid.
Conversion to Propanoic Acid
- The nitrile group in the brominated intermediate is hydrolyzed under acidic conditions to yield the corresponding propanoic acid.
- This step typically involves aqueous acid treatment (e.g., HCl) at elevated temperatures.
- The acid is isolated by extraction and purification processes.
Summary Table of Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Product Description |
|---|---|---|---|---|---|---|
| 1 | Mitsunobu reaction | (S)-3-cyclopentyl-3-hydroxypropionitrile, 4-nitropyrazole, triphenylphosphine, diethyl azodicarboxylate | THF (preferred) | -15 to 25 | 6-20 | (3R)-3-(4-nitro-1H-pyrazol-1-yl)cyclopentylpropanenitrile (solid) |
| 2 | Catalytic hydrogenation | Pd/C, H2 (4-5 bar) | THF | 25-30 | 6-8 | (3R)-3-(4-amino-1H-pyrazol-1-yl)cyclopentylpropanenitrile (solid) |
| 3 | Diazotization & Sandmeyer | NaNO2, CuBr, HBr in acetic acid | H2O, acetic acid, petroleum ether | 0-65 | 3-5 | (3R)-3-(4-bromo-1H-pyrazol-1-yl)cyclopentylpropanenitrile (solid) |
| 4 | Hydrolysis | Aqueous acid (HCl or similar) | Water | Elevated (40-80) | Variable | 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid (final product) |
Research Findings and Optimization Notes
- The molar ratios in the Mitsunobu reaction are critical: typically 1:4:4:4 for hydroxypropionitrile, nitropyrazole, triphenylphosphine, and diethyl azodicarboxylate respectively, to achieve optimal yield and purity.
- The reduction step favors Pd/C and hydrogen over Fe/HCl for cleaner reaction profiles and easier workup.
- Maintaining low temperature during diazotization prevents side reactions and decomposition of diazonium intermediates.
- The hydrolysis step conditions depend on the nitrile substituent's steric and electronic environment; thus, temperature and acid concentration require fine-tuning.
- Solvent choice impacts reaction rates and product isolation; THF is preferred for intermediate steps due to its polarity and inertness.
- Purification involves multiple extraction steps and recrystallization to ensure high purity suitable for pharmaceutical applications.
Q & A
Q. How do FT-IR and Raman spectra differentiate between keto-enol tautomers?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
